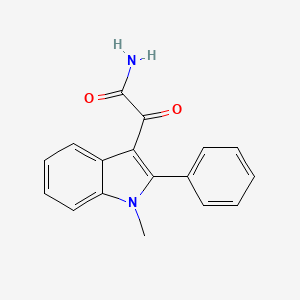![molecular formula C23H26N2O5 B4424864 benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424864.png)
benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate
Vue d'ensemble
Description
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate, also known as BIPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPA is a piperazine derivative that exhibits a unique combination of biochemical and physiological effects, making it an attractive candidate for further research.
Mécanisme D'action
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cellular proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cellular differentiation. Additionally, this compound has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cellular proliferation and survival.
Biochemical and Physiological Effects:
This compound exhibits a unique combination of biochemical and physiological effects, making it an attractive candidate for further research. This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, highlighting its potential as a novel anticancer agent. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, highlighting its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate exhibits several advantages and limitations for laboratory experiments. One advantage of this compound is its high potency and selectivity, allowing for the precise targeting of specific enzymes and signaling pathways. Additionally, this compound exhibits favorable pharmacokinetic properties, including high bioavailability and low toxicity. However, one limitation of this compound is its relatively complex synthesis method, requiring multiple steps and purification processes.
Orientations Futures
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate exhibits significant potential for further research in various scientific fields. One future direction for this compound research is the development of novel anticancer agents based on its potent antitumor activity. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound, as well as its potential applications in various inflammatory and oxidative stress-related diseases. Finally, future research is needed to optimize the synthesis method of this compound, potentially leading to the development of more efficient and cost-effective production methods.
Applications De Recherche Scientifique
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of novel anticancer agents. Additionally, this compound has been shown to possess antiviral and antibacterial properties, highlighting its potential as a broad-spectrum antimicrobial agent.
Propriétés
IUPAC Name |
benzyl 2-[3-oxo-1-(4-propan-2-yloxybenzoyl)piperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-16(2)30-19-10-8-18(9-11-19)23(28)25-13-12-24-22(27)20(25)14-21(26)29-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWHQYNVXMXSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-methyl-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4424783.png)

![5-isopropyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4424802.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B4424808.png)
![2-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4424815.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B4424823.png)
![ethyl 1-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4424829.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide](/img/structure/B4424852.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4424862.png)


![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4424885.png)
![N-[3-(4-morpholinyl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424888.png)